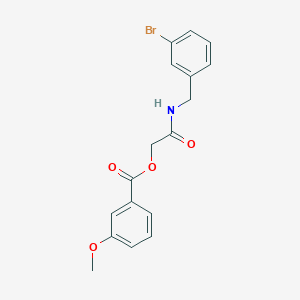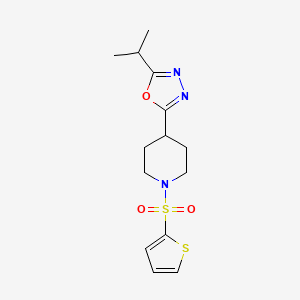
1-(4-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a dihydropyridine ring, which is a partially saturated pyridine ring. The compound also contains a fluorobenzyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine and dihydropyridine rings would likely have a significant impact on the compound’s chemical properties, as nitrogen is more electronegative than carbon and can form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, while the carboxamide group could allow for hydrogen bonding .Scientific Research Applications
Medicinal Chemistry Applications
The research on this compound is significantly tied to its role as a potent inhibitor in kinase activity, particularly in the context of cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Material Science Applications
In material science, the compound's derivatives have been explored for their potential use in synthesizing new materials. For example, aromatic polyamides synthesized from diacid derivatives involving the fluoro-benzyl group have shown to be readily soluble in various organic solvents and can form transparent and tough films, indicating their potential application in creating new polymeric materials with high thermal stability and mechanical strength (Yang et al., 1999).
Antiviral Research
The compound has also been a focus in antiviral research, particularly against HIV. For instance, studies on metabolism and disposition of potent HIV integrase inhibitors have employed 19F-NMR spectroscopy to support the selection of candidates for further development, highlighting the compound's relevance in the development of HIV treatments (Monteagudo et al., 2007).
Structural Analysis
Further, the solid-state tautomeric structure and invariom refinement of a novel and potent HIV integrase inhibitor related to this compound have been resolved, providing insights into its molecular structure and electrostatic properties, which are crucial for understanding its interaction with biological targets (Bacsa et al., 2013).
Mechanism of Action
Target of Action
The compound contains a pyridine and a fluorobenzyl group, which are common in many bioactive molecules. These groups can interact with various biological targets, such as enzymes, receptors, or ion channels. The exact target would depend on the specific spatial and electronic configuration of the molecule .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, altering the biochemical pathway it’s involved in .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs work by modulating signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. Factors like solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects would depend on the specific mode of action and the biological context. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to decreased production of a certain metabolite, affecting the cell’s function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, a compound might be more effective at a certain pH or less stable at high temperatures .
Future Directions
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-5-3-13(4-6-14)12-22-11-1-2-16(18(22)24)17(23)21-15-7-9-20-10-8-15/h1-11H,12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRXAEHVQWZXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=NC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)


![[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2943475.png)





![2,6-difluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2943487.png)
![2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2943489.png)
![5-(tert-Butyl)-1H-benzo[d]imidazole](/img/structure/B2943490.png)
